molecular formula C42H27NO6 B13409365 2-(N-(2,6-diformyl-4-phenylphenyl)-2,6-diformyl-4-phenylanilino)-5-phenylbenzene-1,3-dicarbaldehyde

2-(N-(2,6-diformyl-4-phenylphenyl)-2,6-diformyl-4-phenylanilino)-5-phenylbenzene-1,3-dicarbaldehyde

Cat. No.: B13409365
M. Wt: 641.7 g/mol
InChI Key: DGRBCDQFXXIGIL-UHFFFAOYSA-N
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Description

4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] is a complex organic compound characterized by its unique structure, which includes three biphenyl units connected through a nitrilotris core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] typically involves the Suzuki coupling reaction. This method uses tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and requires potassium carbonate as a base in a mixture of dimethylformamide and water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Condensation: The aldehyde groups can react with amines to form imines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Condensation: Amines are used under mild acidic or basic conditions to form imines.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Condensation: The major product is the imine derivative.

Scientific Research Applications

4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] is primarily related to its ability to form stable complexes with metal ions. The nitrilotris core provides multiple coordination sites, allowing the compound to act as a ligand in the formation of metal-organic frameworks. These frameworks can exhibit unique properties such as high surface area, porosity, and selective adsorption, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] is unique due to the specific positioning of the aldehyde groups, which enhances its ability to form stable and versatile frameworks. This positioning allows for more efficient coordination with metal ions, making it particularly valuable in the synthesis of metal-organic frameworks and covalent organic frameworks .

Properties

Molecular Formula

C42H27NO6

Molecular Weight

641.7 g/mol

IUPAC Name

2-(N-(2,6-diformyl-4-phenylphenyl)-2,6-diformyl-4-phenylanilino)-5-phenylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C42H27NO6/c44-22-34-16-31(28-10-4-1-5-11-28)17-35(23-45)40(34)43(41-36(24-46)18-32(19-37(41)25-47)29-12-6-2-7-13-29)42-38(26-48)20-33(21-39(42)27-49)30-14-8-3-9-15-30/h1-27H

InChI Key

DGRBCDQFXXIGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C=O)N(C3=C(C=C(C=C3C=O)C4=CC=CC=C4)C=O)C5=C(C=C(C=C5C=O)C6=CC=CC=C6)C=O)C=O

Origin of Product

United States

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